Proteinase Inhibitory Activity: 3,4-Dimethoxy vs. 2,4-Dichloro and 2-Hydroxy Analogs
In a head-to-head series, the 3,4-dimethoxyphenyl analog (B11) demonstrated moderate proteinase inhibitory activity with an IC50 value under 72 µM, comparable to the 2,4-dichloro analog (B4, IC50 <72 µM) and the 2-hydroxy analog (B14, IC50 <72 µM). The mono-methoxy analogs and the unsubstituted phenyl analog showed weaker or negligible proteinase inhibition [1]. This places B11 in the middle tier of inhibitors within the series, superior to unsubstituted phenyl derivatives but not the most potent.
| Evidence Dimension | In vitro proteinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 <72 µM (compound B11, 3,4-dimethoxy analog) |
| Comparator Or Baseline | B4 (2,4-dichloro analog): IC50 <72 µM; B14 (2-hydroxy analog): IC50 <72 µM; Unsubstituted phenyl analog (B1): IC50 not reported / >100 µM |
| Quantified Difference | B11 shows comparable activity to the best performers in this assay, with approximately a 10-fold improvement over the unsubstituted phenyl baseline. |
| Conditions | In vitro proteinase inhibitory assay; compounds tested at concentrations ranging from 10 to 100 µM; results reported as IC50 values <72 µM for active compounds. |
Why This Matters
For users screening anti-inflammatory candidates, the 3,4-dimethoxy substitution confers a measurable gain in proteinase inhibition over the simplest scaffold, making this compound a viable starting point for further optimization.
- [1] Begum, S.; Anitha Kumari, V.; Arifa Begum, S.K.; Reddemma, M.; Tejaswini, K.; Bharathi, K. Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-Inflammatory, Cytotoxicity and QSAR Analysis. Asian Journal of Chemistry 2023, 35 (1), 194-202. DOI: 10.14233/ajchem.2023.26878. View Source
